![molecular formula C18H15BrN2O2 B2368455 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 952962-05-9](/img/structure/B2368455.png)
4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
“4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide” is a chemical compound with the molecular formula C18H15BrN2O2 . It is a versatile compound with immense potential for scientific research.
Synthesis Analysis
The synthesis of isoxazole compounds like “4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide” often involves metal-free synthetic routes . A specific synthesis method for a similar compound involved the electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, 3- (4-bromophenyl)isoxazol-5 (4H)-one and kojic acid in n-PrOH in an undivided cell in the presence of sodium bromide .Molecular Structure Analysis
The structure of “4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide” has been established by means of elemental analysis, mass-, nuclear magnetic resonance and infrared spectroscopy .Scientific Research Applications
Microwave Promoted Synthesis
A study discusses the base-catalyzed direct cyclization of certain thioureas with 2-bromoacetone through microwave irradiation, providing a cleaner, more efficient, and faster method for synthesizing benzamide derivatives. This approach may be relevant to the synthesis of 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, offering an alternative to traditional thermal heating methods (Saeed, 2009).
Synthesis for Biomedical Applications
Another study focused on synthesizing a compound structurally related to 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide. The compound demonstrated potential for various biomedical applications, particularly in regulating inflammatory diseases. This suggests a possible direction for the research and application of 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide in biomedical contexts (Ryzhkova, Ryzhkov, & Elinson, 2020).
Potential as CNS Depressants and Anticonvulsants
Research on benzyl or p-tolyl substituted thiazolidones, which have structural similarities to 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, showed activity as central nervous system (CNS) depressants, muscle relaxants, and anticonvulsants. This highlights a potential area of application for 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide in the development of CNS-related therapeutics (Shyam & Tiwari, 1977).
Structural and Molecular Studies
A study focused on the structure and molecular aspects of a compound similar to 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide. Understanding the molecular structure, such as intramolecular hydrogen bonding and orbital delocalization, is crucial for predicting the reactivity and potential applications of benzamide derivatives in various fields (Rodier, Céolin, Dugué, & Lepage, 1993).
Mechanism of Action
Mode of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with their targets in diverse ways .
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, indicating that they may influence multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been associated with a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
properties
IUPAC Name |
4-bromo-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-12-2-4-13(5-3-12)17-10-16(21-23-17)11-20-18(22)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMLWLOUFMKNDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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